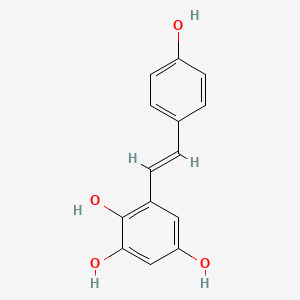![molecular formula C26H23Cl4N5O5 B12389759 [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base attached to a modified ribose sugar, which is further linked to acetate and dichlorophenyl groups. Its unique structure suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate typically involves multiple steps:
Formation of the Purine Base: The purine base (6-aminopurin-9-yl) is synthesized through a series of reactions starting from simpler precursors like adenine.
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar derivative through glycosylation reactions.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced via etherification reactions using appropriate dichlorophenyl methanol derivatives.
Acetylation: Finally, the compound is acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base or the ribose sugar moiety.
Reduction: Reduction reactions could target the dichlorophenyl groups or the acetate ester.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with nucleic acids and proteins. Its purine base suggests it could mimic nucleotides, potentially affecting DNA or RNA processes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure indicates potential as an antiviral or anticancer agent, given the known activities of similar purine derivatives.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate would depend on its specific interactions with biological targets. The purine base may interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The dichlorophenyl groups could enhance binding affinity to certain proteins or enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Cladribine: A purine analog used in the treatment of certain cancers.
Uniqueness
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is unique due to the presence of dichlorophenyl groups and the acetate ester, which are not commonly found in similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H23Cl4N5O5 |
|---|---|
Peso molecular |
627.3 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C26H23Cl4N5O5/c1-13(36)39-23-22(38-9-15-3-5-17(28)7-19(15)30)20(10-37-8-14-2-4-16(27)6-18(14)29)40-26(23)35-12-34-21-24(31)32-11-33-25(21)35/h2-7,11-12,20,22-23,26H,8-10H2,1H3,(H2,31,32,33)/t20-,22?,23+,26-/m1/s1 |
Clave InChI |
QVXKJJWETUBTPR-WVBWZXASSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=C(C=C(C=C2)Cl)Cl)COCC3=C(C=C(C=C3)Cl)Cl)N4C=NC5=C(N=CN=C54)N |
SMILES canónico |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)





![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)


